Propan-2-yl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound belonging to the benzoxepine class. Benzoxepines are known for their diverse pharmacological properties, including sedative, hypnotic, and anxiolytic effects . This compound is characterized by the presence of a bromine atom and a benzoxepine moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate electrophile.
Esterification: The final step involves the esterification of the amide product with isopropanol to yield PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as benzodiazepine receptors in the central nervous system. This interaction modulates the activity of the γ-aminobutyric acid (GABA) receptor, leading to increased chloride ion flux and resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: Similar structure but with a methoxy group instead of a bromine atom.
PROPAN-2-YL 4-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE: Contains a chlorine atom instead of a bromine atom.
Uniqueness
PROPAN-2-YL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing its pharmacological effects .
Properties
Molecular Formula |
C21H18BrNO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
propan-2-yl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18BrNO4/c1-13(2)27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-10-26-19-8-5-17(22)12-16(19)11-15/h3-13H,1-2H3,(H,23,24) |
InChI Key |
RUXRPDJUJRANQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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